RO8994

MDM2 inhibition p53 reactivation biochemical binding assay

RO8994 is a stereochemically stable spiroindolinone MDM2-p53 inhibitor featuring a 'Trans' configuration optimized to prevent diastereomeric conversion. With 92% oral bioavailability and 7.1h half-life in mice, it delivers predictable in vivo exposure and >60% TGI at 1.56 mg/kg in SJSA-1 xenografts. This validated reference standard enables reproducible p53 pathway activation studies across wild-type p53 models. Select for scaffold-diversified SAR programs requiring superior oral PK.

Molecular Formula C31H31Cl2FN4O4
Molecular Weight 613.5 g/mol
Cat. No. B10796940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO8994
Molecular FormulaC31H31Cl2FN4O4
Molecular Weight613.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O
InChIInChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1
InChIKeyMURAVORBGFDSMA-ISKXDESKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO8994 for Cancer Research: A High-Potency Spiroindolinone MDM2 Inhibitor


RO8994 is a spiroindolinone-based small-molecule inhibitor of the MDM2-p53 protein-protein interaction, developed by Roche as part of a scaffold diversification strategy beyond the Nutlin and pyrrolidine chemical series [1]. It binds MDM2 with an IC50 of 5 nM in HTRF biochemical assays and inhibits wild-type p53 cancer cell proliferation with an IC50 of 20 nM in MTT assays [2]. RO8994 incorporates structural features from both RG7388 and MI-888 within a spiroindolinone scaffold that features a stabilized 'Trans' stereochemical configuration [3].

Why RO8994 Cannot Be Interchanged with Other MDM2 Inhibitors: Evidence for Scaffold-Specific Differentiation


MDM2 inhibitors from different chemical scaffolds exhibit distinct stereochemical stability, pharmacokinetic profiles, and in vivo efficacy thresholds that preclude simple substitution. The original spiroindolinone series (exemplified by MI-219) was found to undergo stereochemical conversion over time to a more stable diastereomeric configuration, a liability addressed in RO8994 through the 'Trans' orientation of aryl rings [1]. RO8994 combines a spiroindolinone core with a metabolically stabilizing aromatic methoxy-carboxamide moiety derived from RG7388 optimization, resulting in oral bioavailability of 92% in mice—a property not uniformly shared across all MDM2 inhibitor classes [2]. In vivo, structurally related spiroindolinone compounds such as compound 15 achieved only 32% oral bioavailability despite similar biochemical potency, demonstrating that scaffold modifications alone do not predict pharmacokinetic behavior [3]. Therefore, substitution of RO8994 with a generically similar MDM2 inhibitor without equivalent validation risks compromising experimental reproducibility in both in vitro and in vivo oncology studies.

Quantitative Comparative Evidence: RO8994 vs. MDM2 Inhibitor Analogs and In-Class Compounds


Biochemical Binding Affinity: RO8994 vs. Spiroindolinone Analogues (14-19) and RG7388

In a head-to-head biochemical HTRF binding assay, RO8994 demonstrated an IC50 of 5 nM, outperforming six closely related spiroindolinone analogues (compounds 14-19) within the same study. The nearest competitor, compound 14, exhibited an IC50 of 6 nM (20% lower potency), while compound 17 showed markedly reduced activity at 5,764 nM (greater than 1,000-fold reduction) [1]. When compared across independent studies, RO8994 (IC50 = 5 nM) shows marginally improved binding relative to the clinical-stage MDM2 inhibitor RG7388/Idasanutlin (IC50 = 6 nM) .

MDM2 inhibition p53 reactivation biochemical binding assay

Cellular Antiproliferative Activity: RO8994 vs. RG7388 in Wild-Type p53 Cancer Cells

In MTT proliferation assays using wild-type p53 cancer cell lines, RO8994 inhibits cell growth with an IC50 of 20 nM [1]. Cross-study comparison indicates that RG7388 (Idasanutlin) inhibits cell proliferation with an IC50 of 30 nM under comparable MTT assay conditions . This 1.5-fold greater cellular potency for RO8994 may be attributable to its spiroindolinone scaffold and the carboxamide modification that enhances cellular permeability and metabolic stability [2].

cancer cell proliferation wild-type p53 cellular potency

In Vivo Antitumor Efficacy: RO8994 Dose-Response in SJSA-1 Osteosarcoma Xenograft Model

In the SJSA-1 osteosarcoma mouse xenograft model (wild-type p53, MDM2-amplified), RO8994 exhibits dose-dependent antitumor activity with defined efficacy thresholds: >60% tumor growth inhibition at 1.56 mg/kg (oral), tumor stasis at 3.125 mg/kg, and tumor regression at 6.25 mg/kg [1]. As a class-level benchmark, the predecessor spiroindolinone compound MI-888 required 100 mg/kg dosing to achieve tumor regression in the same SJSA-1 xenograft model [2], representing a 16-fold higher dose requirement compared to the RO8994 regression dose.

xenograft model tumor growth inhibition in vivo efficacy

Pharmacokinetic Profile: Oral Bioavailability of RO8994 vs. Spiroindolinone Analogues

In a head-to-head comparative pharmacokinetic study in C57 male mice, RO8994 demonstrated 92% oral bioavailability (F%), matching the highest value among tested spiroindolinone compounds (compound 16 also 92%) and substantially exceeding compound 15 (32%) and compound 14 (46%) [1]. RO8994 exhibited an oral Cmax of 5.8 μg/mL at a 25 mg/kg dose, a half-life (t1/2) of 7.1 hours, and clearance (CL) of 5.8 mL/min/kg [1]. Human liver microsomal stability for RO8994 was measured at 7.5 mL/min/kg (medium clearance category), compared to 2.0 mL/min/kg (low clearance) for compound 15 and 10.2 mL/min/kg (medium clearance) for compound 14 [1].

oral bioavailability pharmacokinetics metabolic stability

Scaffold Structural Differentiation: Spiroindolinone 'Trans' Configuration and Carboxamide Modification

RO8994 features a spiroindolinone scaffold with a stabilized 'Trans' stereochemical configuration that addresses the stereochemical instability observed in earlier spirooxindole compounds such as MI-219 [1]. The compound incorporates a methoxy para-benzoic acid-derived carboxamide moiety—a modification of the carboxylic acid group present in RG7388—that contributes to metabolic stabilization and improved cellular potency [1]. Unlike the Nutlin imidazoline series (RG7112) and the pyrrolidine series (RG7388), RO8994 represents a distinct spiroindolinone chemical class with scaffold-specific binding interactions at the MDM2 Leu26 and Phe19 pockets, as confirmed by X-ray crystallography of related spiroindolinone-MDM2 complexes [2].

chemical scaffold stereochemistry structure-activity relationship

Optimal Experimental Applications for RO8994 Based on Validated Quantitative Evidence


Wild-Type p53 Cancer Cell Line Screening and Dose-Response Studies

RO8994 is optimized for cell-based assays in wild-type p53 cancer models, with an MTT IC50 of 20 nM in SJSA-1 and HCT116 cells [1]. Its dose-dependent induction of p53 target genes and apoptosis is well characterized, enabling robust positive control usage in p53 pathway activation studies. The compound's 1.5-fold greater cellular potency compared to RG7388 (IC50 30 nM) reduces compound consumption in high-throughput screening campaigns.

Oral In Vivo Xenograft Efficacy Studies in SJSA-1 Osteosarcoma Model

RO8994 is validated for oral administration in the SJSA-1 osteosarcoma xenograft model, with defined efficacy thresholds: >60% TGI at 1.56 mg/kg, tumor stasis at 3.125 mg/kg, and tumor regression at 6.25 mg/kg [1]. Its 92% oral bioavailability and 7.1-hour half-life in mice support daily oral dosing regimens with predictable systemic exposure, making it suitable for preclinical proof-of-concept studies of MDM2 inhibition in wild-type p53, MDM2-amplified tumor models.

Pharmacokinetic Benchmarking and Scaffold Comparison Studies

RO8994 serves as a reference standard for spiroindolinone-class MDM2 inhibitors in comparative pharmacokinetic studies, given its extensively characterized PK parameters (F=92%, Cmax=5.8 μg/mL, t1/2=7.1 h, CL=5.8 mL/min/kg) alongside direct analogues compounds 14-16 [1]. Researchers evaluating novel MDM2 inhibitors can benchmark oral exposure and metabolic stability against RO8994's validated profile.

Medicinal Chemistry Scaffold Diversification and SAR Studies

RO8994 provides a stereochemically stable spiroindolinone scaffold for structure-activity relationship (SAR) studies distinct from the Nutlin and pyrrolidine chemical classes [1]. Its defined 'Trans' configuration and carboxamide-modified aromatic moiety offer a validated starting point for medicinal chemists pursuing alternative MDM2 inhibitor chemotypes with improved intellectual property positioning relative to clinical-stage comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO8994

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.